molecular formula C11H12N4 B14413324 6-(4-Methylpent-1-yn-1-yl)-7H-purine CAS No. 85110-24-3

6-(4-Methylpent-1-yn-1-yl)-7H-purine

Cat. No.: B14413324
CAS No.: 85110-24-3
M. Wt: 200.24 g/mol
InChI Key: ISGMKNIOUXJSNA-UHFFFAOYSA-N
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Description

6-(4-Methylpent-1-yn-1-yl)-7H-purine is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpent-1-yn-1-yl)-7H-purine typically involves the Sonogashira cross-coupling reaction. This reaction is performed by coupling a halogenated purine derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Sonogashira cross-coupling reaction. This process requires optimization of reaction parameters to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as column chromatography or recrystallization are used to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpent-1-yn-1-yl)-7H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

6-(4-Methylpent-1-yn-1-yl)-7H-purine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methylpent-1-yn-1-yl)-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-1-(4-methylpent-1-yn-1-yl)naphthalene
  • 1-(3-isopropyl-4-methylpent-1-yn-1-yl)-4-methylbenzene
  • Trimethyl(4-methylpent-1-yn-1-yl)silane

Uniqueness

6-(4-Methylpent-1-yn-1-yl)-7H-purine is unique due to its specific structural features and the presence of the purine ring. This structure imparts distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

CAS No.

85110-24-3

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

6-(4-methylpent-1-ynyl)-7H-purine

InChI

InChI=1S/C11H12N4/c1-8(2)4-3-5-9-10-11(14-6-12-9)15-7-13-10/h6-8H,4H2,1-2H3,(H,12,13,14,15)

InChI Key

ISGMKNIOUXJSNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC#CC1=C2C(=NC=N1)N=CN2

Origin of Product

United States

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